molecular formula C12H17NO2 B3881272 2-(3,5-dimethylphenoxy)-N-ethylacetamide

2-(3,5-dimethylphenoxy)-N-ethylacetamide

Cat. No.: B3881272
M. Wt: 207.27 g/mol
InChI Key: FBZSHIDNMASEBE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-ethylacetamide is an acetamide derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions of the aromatic ring, coupled with an ethyl group attached to the nitrogen atom of the acetamide backbone . This structure imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity due to the amide group. The compound is listed in supplier databases under synonyms like AC1LSVYJ and KB-279938, indicating its relevance in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-12(14)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSHIDNMASEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-ethylacetamide typically involves the reaction of 3,5-dimethylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Phenoxy/N-Attached) Molar Mass (g/mol) Notable Features/Applications Evidence ID
This compound 3,5-dimethylphenoxy; N-ethyl 263.34* Supplier-listed; potential drug lead
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 4-bromo-3,5-dimethylphenoxy; N-(hydroxymethylphenyl) ~381.24† Bromine enhances reactivity; hydroxymethyl may improve solubility
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Dichloroacetamide; 3,5-dimethylphenyl 234.11 Crystallographic similarity; agrochemical use (herbicide analog)
N-(3,5-Dimethoxyphenyl)acetamide 3,5-dimethoxyphenyl; N-H 209.23 Methoxy groups increase polarity; antidepressant screening
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl; N-methoxymethyl 269.76 Herbicide; chloro and methoxymethyl enhance soil persistence

*Calculated based on molecular formula C₁₂H₁₇NO₂. †Estimated from molecular formula C₁₇H₁₇BrNO₃.

Key Observations:

Electron-Donating vs. In contrast, bromine (in the 4-bromo analog) and chlorine (in alachlor) are electron-withdrawing, increasing electrophilicity and reactivity . Methoxy substituents (e.g., N-(3,5-dimethoxyphenyl)acetamide) enhance polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to methyl groups .

N-Substituent Effects :

  • The ethyl group in the target compound balances lipophilicity and steric bulk, whereas alachlor’s methoxymethyl group contributes to its herbicidal activity by influencing membrane permeability .

Applications :

  • Chlorinated acetamides (e.g., alachlor, 2,2-dichloro derivatives) are widely used as herbicides, while methoxy- and methyl-substituted analogs are explored for CNS-targeting drugs (anticonvulsant, antidepressant) . The target compound’s lack of halogens suggests a different pharmacological profile, possibly favoring receptor binding over reactive interactions.

Physicochemical and Crystallographic Comparisons

  • Crystal Packing and Hydrogen Bonding: this compound likely forms intermolecular N–H···O and C–H···O hydrogen bonds, as seen in structurally similar dichloro-N-(3,5-dimethylphenyl)acetamide . However, the ethyl group may introduce steric hindrance, reducing crystalline stability compared to smaller N-substituents.
  • Molar Mass and Lipophilicity :
    The target compound’s molar mass (263.34 g/mol) is intermediate among analogs, suggesting balanced pharmacokinetic properties. Chlorinated derivatives (e.g., alachlor, 234.11–269.76 g/mol) exhibit higher lipophilicity, aligning with their agrochemical applications .

Research and Patent Landscape

  • Agrochemical Patents : Complex derivatives, such as Compound 177 in EP 2 697 207 B1, incorporate trifluoromethyl and cyclohexenyl groups for enhanced metabolic stability, a contrast to the target compound’s simpler structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-dimethylphenoxy)-N-ethylacetamide
Reactant of Route 2
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